molecular formula C9H7F3N2O4 B8026600 N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide

N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B8026600
M. Wt: 264.16 g/mol
InChI Key: CVMBVWXQGBQHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Nitro-2’-(trifluoromethoxy)acetanilide is an organic compound with the molecular formula C9H7F3N2O4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to an acetanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitro-2’-(trifluoromethoxy)acetanilide typically involves the nitration of 2’-(trifluoromethoxy)acetanilide. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-Nitro-2’-(trifluoromethoxy)acetanilide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-2’-(trifluoromethoxy)acetanilide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2’-(trifluoromethoxy)acetanilide with an amine group.

    Substitution: Formation of substituted acetanilide derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Nitro-2’-(trifluoromethoxy)acetanilide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Nitro-2’-(trifluoromethoxy)acetanilide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Nitro-4’-(trifluoromethoxy)acetanilide
  • 4’-Nitro-2’-(trifluoromethyl)acetanilide

Uniqueness

4’-Nitro-2’-(trifluoromethoxy)acetanilide is unique due to the specific positioning of the nitro and trifluoromethoxy groups on the acetanilide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-nitro-2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-5(15)13-7-3-2-6(14(16)17)4-8(7)18-9(10,11)12/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMBVWXQGBQHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.